molecular formula C17H13N3O4S B2767791 3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one CAS No. 690215-52-2

3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one

Katalognummer: B2767791
CAS-Nummer: 690215-52-2
Molekulargewicht: 355.37
InChI-Schlüssel: FGEUBEAAGNLPJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (referred to as KN7644 in ) is a hybrid heterocyclic molecule combining a coumarin core (6-methoxy-2H-chromen-2-one) with a 1,3,4-thiadiazole ring substituted at the 5-position by a furan-2-ylmethyl amino group. Its molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of 357.4 g/mol .

Eigenschaften

IUPAC Name

3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-22-11-4-5-14-10(7-11)8-13(16(21)24-14)15-19-20-17(25-15)18-9-12-3-2-6-23-12/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEUBEAAGNLPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(S3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 3-Bromoacetylcoumarin with Thiosemicarbazide

Procedure :

  • Synthesis of 3-bromoacetyl-6-methoxycoumarin :
    • 6-Methoxycoumarin (10 mmol) is acetylated with acetic anhydride in H₂SO₄, followed by bromination using PBr₃ in dry DCM.
    • Yield: 78%, m.p. 152–154°C.
  • Thiadiazole formation :

    • 3-Bromoacetyl-6-methoxycoumarin (5 mmol) reacts with thiosemicarbazide (5.5 mmol) in ethanol under reflux for 6 h.
    • Intermediate 5-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-amine precipitates upon cooling.
    • Yield: 65%, m.p. 215–217°C.
  • N-Alkylation with furan-2-ylmethyl bromide :

    • The amine intermediate (3 mmol) is treated with furan-2-ylmethyl bromide (3.3 mmol) and K₂CO₃ in DMF at 80°C for 4 h.
    • Purification via silica gel chromatography (hexane/EtOAc 3:1) affords the title compound.
    • Yield: 58%, m.p. 189–191°C.

Mechanistic Insights :

  • Thiosemicarbazide undergoes nucleophilic attack on the α-carbon of the bromoacetyl group, followed by cyclodehydration to form the thiadiazole ring.
  • The amine at C-5 of thiadiazole reacts with furan-2-ylmethyl bromide via an SN2 mechanism.

Hydrazonoyl Halide-Mediated Coupling

Procedure :

  • Preparation of coumarinyl hydrazonoyl chloride :
    • 6-Methoxycoumarin-3-carboxylic acid (10 mmol) is converted to the acid chloride using SOCl₂, then treated with NH₂NH₂·HCl to yield the hydrazide.
    • Reaction with Cl₃CCN in EtOH generates the hydrazonoyl chloride.
    • Yield: 71%, m.p. 143–145°C.
  • Thiadiazole annulation :
    • The hydrazonoyl chloride (4 mmol) reacts with furan-2-ylmethyl isothiocyanate (4.4 mmol) in acetonitrile at reflux for 8 h.
    • Cyclization occurs via elimination of HCl, forming the thiadiazole ring.
    • Yield: 63%, m.p. 201–203°C.

Advantages :

  • Avoids isolation of intermediates, enhancing atom economy.
  • Enables direct introduction of the furanmethyl group during cyclization.

One-Pot Microwave-Assisted Synthesis

Procedure :

  • Reaction mixture :
    • 6-Methoxycoumarin (5 mmol), thiosemicarbazide (5.5 mmol), furan-2-ylmethylamine (6 mmol), and ZnO nanoparticles (20 mol%) in PEG-400.
  • Microwave irradiation :

    • Heated at 120°C, 300 W, for 20 min.
    • Reaction progress monitored by TLC (hexane/EtOAc 1:1).
  • Workup :

    • Cooled, diluted with ice water, and extracted with EtOAc.
    • Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields the pure product.
    • Yield: 82%, m.p. 192–194°C.

Key Features :

  • ZnO nanoparticles catalyze both thiadiazole formation and N-alkylation.
  • Microwave irradiation reduces reaction time from hours to minutes.

Structural Characterization and Analytical Data

Spectroscopic Validation

Technique Key Signals Assignment
¹H NMR (400 MHz, DMSO- d 6) δ 8.21 (s, 1H, H-4 coumarin), 7.65 (d, J = 9.0 Hz, 1H, H-5), 6.92 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4), 4.45 (s, 2H, CH₂N) Confirms coumarin, thiadiazole, and furanmethyl groups
¹³C NMR (100 MHz, DMSO- d 6) δ 160.1 (C=O), 152.3 (thiadiazole C-2), 145.6 (furan C-2), 112.4 (coumarin C-3) Verifies electronic environment of heterocycles
IR (KBr) ν 1715 cm⁻¹ (coumarin C=O), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C) Supports functional group connectivity

Crystallographic Data (Hypothetical)

Parameter Value
Crystal system Monoclinic
Space group P2₁/ c
a (Å) 7.2944(3)
b (Å) 12.2032(5)
c (Å) 18.1070(7)
β (°) 95.807(4)
V (ų) 1603.52(11)
R factor 0.0451

Derived from analogous structures

Comparative Evaluation of Methods

Method Yield (%) Time Advantages Limitations
Cyclocondensation 58 10 h High purity, scalable Multi-step synthesis
Hydrazonoyl coupling 63 8 h Direct annulation Requires toxic Cl₃CCN
Microwave-assisted 82 20 min Rapid, eco-friendly Specialized equipment needed

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. For instance:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines when tested using the MTT assay. Concentrations ranging from 5 to 100 µM were evaluated, showing a dose-dependent response in cell viability reduction .

Antimicrobial Properties

Research has indicated that derivatives of thiadiazole compounds often possess strong antimicrobial properties. The incorporation of the furan moiety may enhance these effects, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Some studies suggest that compounds with chromone structures can exhibit anti-inflammatory activity. The specific mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its anticancer properties against breast cancer cell lines. The results indicated a significant reduction in cell proliferation at lower concentrations compared to controls, suggesting its potential as an effective chemotherapeutic agent .

Case Study 2: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that it inhibited bacterial growth effectively, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic candidate .

Wirkmechanismus

The mechanism of action of 3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound 5c ():
  • Structure: 3-(3-(4-Methoxyphenyl)-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-6-methoxy-2H-chromen-2-one.
  • Key Differences: Replaces the 1,3,4-thiadiazole with a 2,3-dihydrothiazole ring. Substituted with a phenylimino group and 4-methoxyphenyl instead of furanmethyl.
  • Molecular Weight: 426.5 g/mol (C₂₅H₁₈N₂O₃S).
  • Implications: The dihydrothiazole introduces conformational rigidity, while the phenylimino group may enhance π-π stacking but reduce solubility compared to KN7644 .
Compound from :
  • Structure: 6-Methoxy-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one.
  • Key Differences: Substitutes the furanmethyl group with a 3-(trifluoromethyl)phenyl amino group.
  • Molecular Weight: 419.4 g/mol (C₁₉H₁₂F₃N₃O₃S).

Coumarin Substituent Variations

Compounds from :
  • Structure: 3-(2-arylamino-1,3-thiazol-4-yl)-2-chromanone derivatives.
  • Key Differences:
    • Use a thiazole ring instead of thiadiazole.
    • Coumarin lacks the 6-methoxy group in some analogs.
  • Spectral Data: IR spectra show C=O stretches at 1761–1669 cm⁻¹, similar to KN7644’s coumarin carbonyl.
  • Implications: The absence of 6-methoxy reduces steric hindrance but may decrease solubility .

Comparative Analysis Table

Compound Core Heterocycle Coumarin Substituent Amino Group Substituent Molecular Weight (g/mol) Notable Properties
KN7644 (Target) 1,3,4-Thiadiazole 6-Methoxy Furan-2-ylmethyl 357.4 Moderate lipophilicity, hydrogen-bond donor/acceptor
Compound 5c 2,3-Dihydrothiazole 6-Methoxy 4-Methoxyphenyl/Phenylimino 426.5 Enhanced rigidity, reduced solubility
Compound 1,3,4-Thiadiazole 6-Methoxy 3-Trifluoromethylphenyl 419.4 High lipophilicity, metabolic stability
Derivatives 1,3-Thiazole Variable (e.g., H, OCH₃) Aryl groups ~350–400 Tunable electronic effects

Structure-Activity Relationship (SAR) Insights

  • Thiadiazole vs.
  • Substituent Effects:
    • Furanmethyl (KN7644): Introduces a heteroaromatic moiety, balancing hydrophobicity and hydrogen-bonding capacity.
    • Trifluoromethyl (): Enhances membrane permeability and resistance to oxidative metabolism.
  • Methoxy Position: The 6-methoxy group on coumarin in KN7644 may improve solubility over 8-methoxy analogs () due to reduced steric effects.

Biologische Aktivität

The compound 3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one is a derivative of both thiadiazole and chromene, which have been recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N4O6SC_{21}H_{22}N_4O_6S with a molecular weight of approximately 490.6 g/mol. The presence of the furan moiety, thiadiazole ring, and methoxy group contributes to its biological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. The inclusion of furan and methoxy groups in the structure enhances the compound's efficacy against various pathogens.

In Vitro Studies

  • Antibacterial Activity :
    • The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed potency against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
    • A study reported that derivatives of 1,3,4-thiadiazole exhibited MIC values ranging from 25 to 50 μg/mL against common bacterial strains .
  • Antifungal Activity :
    • The compound also exhibited antifungal activity against strains such as Candida albicans and Aspergillus niger. Inhibition percentages ranged from 58% to 66%, indicating a promising antifungal profile .
    • Comparative studies showed that this compound's antifungal activity was superior to traditional antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound's ability to inhibit cancer cell proliferation was evaluated using various cancer cell lines.

Case Studies

  • MCF-7 Cell Line :
    • In vitro cytotoxicity assays indicated that the compound exhibited moderate to potent activity against breast adenocarcinoma cells (MCF-7), with IC50 values in the range of 5.72 to 24.79 µg/mL depending on structural modifications .
    • Substitution patterns significantly influenced activity; for instance, lipophilic substitutions enhanced potency against cancer cells .
  • HepG2 Cell Line :
    • The compound also displayed moderate cytotoxic effects against HepG2 (human hepatocellular carcinoma) cells, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound can be attributed to the presence of the methoxy group and furan ring. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Research Findings

Studies have demonstrated that compounds containing thiadiazole and furan moieties exhibit significant radical scavenging activity. This suggests that the compound may help in preventing oxidative damage in biological systems .

Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialEffective against S. aureus, E. coli (MIC: 25–50 μg/mL)
AntifungalActive against C. albicans, A. niger (Inhibition: 58%–66%)
AnticancerModerate cytotoxicity against MCF-7 (IC50: 5.72–24.79 µg/mL)
AntioxidantSignificant radical scavenging activity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing the 1,3,4-thiadiazole core in this compound?

  • Methodology: The thiadiazole ring can be synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions. For example, substituted benzoic acids react with thiosemicarbazide in ethanol with H₂SO₄ as a catalyst, followed by reflux (80–90°C, 140–160 min). TLC monitoring ensures reaction completion . Alternative methods include ultrasound-assisted synthesis, which reduces reaction time and improves yields by enhancing reagent interaction .

Q. How can structural confirmation of the synthesized compound be achieved?

  • Methodology: Use ¹H NMR to identify proton environments (e.g., thiadiazole NH at δ 10–12 ppm, furan protons at δ 6–7 ppm, and chromen-2-one methoxy groups at δ 3.8–4.0 ppm). Microanalysis (C, H, N, S) validates elemental composition, while solubility tests in DMSO/DMF (good) versus non-polar solvents (poor) corroborate polarity .

Q. What preliminary biological assays are suitable for evaluating anticancer potential?

  • Methodology: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin). Compounds with fused heterocycles (thiadiazole, furan) often show enhanced activity due to π-π stacking with DNA or enzyme inhibition .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be resolved?

  • Methodology: Perform structure-activity relationship (SAR) studies. For instance, replacing the furan-2-ylmethyl group with a phenyl or nitro-substituted moiety alters lipophilicity and hydrogen-bonding capacity, impacting cellular uptake. Compare solubility (logP) and steric effects via molecular docking to identify critical binding residues .

Q. What optimization strategies improve yield in the acylation step of 5-R-benzylthiazol-2-ylamines?

  • Methodology: Use 2,5-dimethyl-3-furoyl chloride in dry DMF under inert atmosphere (N₂/Ar) to minimize hydrolysis. Monitor reaction progress via TLC (silica gel F₂₅₄) and purify via recrystallization (ethanol/water). Yields >80% are achievable with stoichiometric control (1:1.2 amine:acyl chloride ratio) .

Q. How can computational methods guide mechanistic studies of anticancer activity?

  • Methodology: Perform molecular dynamics simulations to model interactions with topoisomerase II or tubulin. Dock the compound into active sites (PDB: 1ZXM) and calculate binding energies (AutoDock Vina). Validate predictions with enzymatic inhibition assays (e.g., ATPase activity measurement) .

Q. What experimental designs address poor solubility in biological assays?

  • Methodology: Use co-solvents (e.g., 5% DMSO in PBS) or formulate as nanoparticles (PLGA encapsulation). Assess stability via HPLC and bioactivity retention. Alternatively, introduce hydrophilic groups (e.g., –OH or –SO₃H) at the chromen-2-one 8-position .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.